Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a chemical compound that belongs to the tropane alkaloid family, characterized by its bicyclic structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The IUPAC name reflects its complex structure, which includes an ethyl group, a hydroxyl group, and a bicyclic framework typical of tropane derivatives.
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate can be sourced from various chemical databases such as PubChem and BenchChem, where it is classified under the tropane alkaloids due to its structural features and biological relevance. The compound is often studied for its pharmacological properties and potential therapeutic applications.
The synthesis of Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate typically involves several key steps:
Synthesis may employ reagents such as thianthrenium salts and carbon disulfide under controlled conditions (e.g., temperature, solvent choice) to facilitate the formation of the desired bicyclic structure . Reaction conditions typically include the use of dimethylacetamide or other polar aprotic solvents to enhance solubility and reactivity.
The molecular structure of Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate can be represented by its molecular formula . The compound features:
The InChI representation of this compound is:
The InChI Key is:
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate participates in various chemical reactions typical for esters and alcohols:
Common reagents for these reactions include sodium hypochlorite for oxidation and palladium catalysts for substitution reactions . Reaction conditions such as temperature and solvent choice significantly influence the outcome and yield of these transformations.
The mechanism of action for Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate primarily involves interactions with biological targets akin to other tropane alkaloids:
Research indicates that tropane alkaloids can affect pathways related to dopamine and serotonin signaling, which may be relevant for therapeutic applications in neuropharmacology .
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is expected to exhibit properties typical of organic esters:
The compound's reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions, typical for esters, leading to the formation of corresponding acids and alcohols .
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between molecular structure and biological activity, highlighting its significance in ongoing research within medicinal chemistry and pharmacology fields.
The strategic disconnection of ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1423026-36-1, C₁₃H₂₃NO₃) reveals two primary synthons: a functionalized 8-azabicyclo[3.2.1]octane scaffold and an ethyl butanoate moiety. The bicyclic core is derived from tropinone derivatives through selective reduction and protecting group strategies, enabling nitrogen functionalization. The C3-hydroxy group is identified as a stereochemical control point requiring enantioselective introduction, while the ester side chain is attached via N-alkylation. This analysis suggests convergent synthesis routes where the azabicyclic intermediate and ester-containing fragment are synthesized separately before coupling [5] [9].
Critical to this approach is the recognition that the 8-azabicyclo[3.2.1]octane skeleton can be constructed through intramolecular Mannich reactions or [3+2] cycloadditions of appropriately functionalized pyrrolidine precursors. The stereochemistry at the C3 bridge position presents a significant synthetic challenge, as the biologically active form typically requires specific enantiomeric configuration. Retrosynthetically, the C3-hydroxy group can be introduced via asymmetric hydroxylation of a tropinone intermediate or through desymmetrization of a prochiral precursor [9].
The synthesis of 3-hydroxy-8-azabicyclo[3.2.1]octane intermediates follows multistep sequences starting from readily available tropane precursors. A documented approach involves lithium salt formation of nor-ψ-tropine (8-benzyl-8-azabicyclo[3.2.1]octan-3-ol) followed by deprotonation using n-butyllithium at low temperatures (-78°C to -20°C) in anhydrous tetrahydrofuran (THF). This generates a reactive lithium enolate that serves as the key nucleophile for subsequent alkylation. The benzyl protecting group is strategically employed to shield the nitrogen during bicyclic core manipulations and later removed via hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere [5].
Purification of these intermediates typically employs chromatography on silica gel with gradient elution (methanol/dichloromethane mixtures) or crystallization from hydrocarbon/ethyl acetate solvent systems. Analytical characterization confirms the critical 3-hydroxy configuration through ¹H NMR (hydroxy proton at δ 3.5-4.0 ppm) and mass spectrometry (characteristic [M+H]+ peaks). The optical purity of these intermediates is crucial for subsequent stereoselective transformations and is typically monitored by chiral HPLC using amylose-derived columns [5] [9].
Table 1: Key Intermediates for Ethyl Butanoate Derivative Synthesis
Intermediate Name | CAS Number | Molecular Formula | Protecting Group | Key Synthetic Application |
---|---|---|---|---|
8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | Not specified | C₁₄H₁₉NO | Benzyl | Lithium enolate formation |
Ethyl 4-bromobutanoate | 2969-81-5 | C₆H₁₁BrO₂ | None | Alkylating agent |
3-Hydroxy-8-azabicyclo[3.2.1]octane | 5464-28-8 | C₇H₁₃NO | None | Direct alkylation precursor |
Ethyl 3-oxobutanoate | 141-97-9 | C₆H₁₀O₃ | None | Enolate generation |
Introduction of the ethyl butanoate moiety is accomplished through two principal strategies: direct N-alkylation of the azabicyclic nitrogen and acylation of the bicyclic amine. The alkylation approach employs ethyl 4-bromobutanoate as the electrophile, reacting with the lithium salt of 3-hydroxy-8-azabicyclo[3.2.1]octane in THF at 0°C to 25°C. This method typically achieves 65-75% yields but faces competing O-alkylation and dialkylation byproducts, necessitating careful stoichiometric control (1:1 molar ratio) and chromatographic purification [5] [7].
Alternative acylation pathways utilize ethyl 4-chlorobutyryl chloride or activated esters (such as N-hydroxysuccinimide ester derivatives) followed by reduction. However, these routes often encounter issues with overacylation and require additional reduction steps. Recent optimizations employ phase-transfer catalysis using tetrabutylammonium bromide in biphasic solvent systems (toluene/water), enhancing yield to 82% while reducing reaction time from 48 hours to 16 hours at ambient temperature [7].
Table 2: Comparison of Esterification Approaches
Method | Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages/Limitations |
---|---|---|---|---|---|---|
N-Alkylation | Ethyl 4-bromobutanoate | Anhydrous THF | 0-25 | 24-48 | 65-75 | Simple setup; competing O-alkylation |
Acylation-Reduction | Ethyl 4-chlorobutyryl chloride | Dichloromethane | -10 to 0 | 2 | 58 (overall) | Requires LiAlH₄ reduction step |
Activated Ester | NHS ester of butanoic acid | DMF | 25 | 12 | 70 | High purity; expensive reagents |
Phase-Transfer Catalysis | Ethyl 4-bromobutanoate | Toluene/water | 25 | 16 | 82 | Higher yield; easy workup |
The stereoselective introduction of the C3-hydroxy group represents the most challenging aspect of the synthesis. While racemic 3-hydroxy derivatives are accessible through classical tropinone reduction (NaBH₄ in ethanol, 0-5°C), enantioselective synthesis requires sophisticated catalytic methods. The current state-of-the-art employs Sharpless asymmetric dihydroxylation (AD) protocols using osmium tetroxide with cinchona alkaloid ligands (DHQD)₂PHAL on 8-protected tropene derivatives. This approach achieves enantiomeric excesses (ee) of 88-92% when performed in acetone/water (1:1) at 0°C for 12 hours, though the osmium catalyst cost presents practical limitations [9].
Alternative biocatalytic methods utilizing ketoreductases (KREDs) demonstrate promising results for enantioselective reduction of tropinone intermediates. Screening of KRED libraries with engineered glucose dehydrogenase (GDH) cofactor regeneration systems identified enzymes capable of delivering (3R)-hydroxy derivatives with >95% ee in phosphate buffer (pH 7.0) at 30°C. However, these methods require specialized enzyme access and optimization of substrate loading (typically <20 g/L) to minimize inhibition effects [9].
Systematic optimization of reaction parameters significantly enhances the overall yield of ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. The critical alkylation step between 3-hydroxy-8-azabicyclo[3.2.1]octane and ethyl 4-bromobutanoate demonstrates strong solvent dependence. Polar aprotic solvents (DMF, DMSO) accelerate reaction kinetics but promote elimination side products, reducing yield to 50-60%. Mixed solvent systems, particularly heptane/THF (3:1), suppress side reactions while maintaining sufficient nucleophilicity, enabling yields up to 85% [5] [7].
Temperature profiling reveals an optimal range of 15-20°C for the alkylation, balancing reaction rate against thermal degradation of the bicyclic enolate. Lower temperatures (-10°C) substantially increase reaction time (72 hours) without significant yield improvement, while temperatures above 30°C accelerate dialkylation byproduct formation. Post-reaction processing, including aqueous workup at pH 7.0-7.5 (phosphate buffer) and reduced-pressure solvent removal (<40°C), prevents ester hydrolysis and preserves product integrity. Final purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) provides pharmaceutical-grade material (>98% purity by HPLC) [4] [7].
Table 3: Temperature Optimization for Alkylation Step
Temperature (°C) | Solvent System | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Major Byproduct |
---|---|---|---|---|---|
-10 | THF | 72 | 85 | 65 | Starting material |
0 | THF | 48 | 95 | 70 | O-Alkylated product |
15-20 | Heptane/THF (3:1) | 24 | 99 | 85 | <2% dialkylated |
25 | THF | 24 | 98 | 75 | 8% dialkylated |
35 | THF | 12 | 100 | 60 | 25% dialkylated |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1